molecular formula C26H22N4O9S B11679980 diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11679980
M. Wt: 566.5 g/mol
InChI Key: NEMROETYZCNIPI-PDGQHHTCSA-N
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Description

6,8-DIETHYL (2Z)-5-AMINO-7-(3-NITROPHENYL)-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound belonging to the thiazolopyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, amino, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DIETHYL (2Z)-5-AMINO-7-(3-NITROPHENYL)-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step reactions. The starting materials often include substituted pyridines and thiazoles, which undergo condensation reactions to form the thiazolopyridine core. The introduction of nitro and amino groups is achieved through nitration and amination reactions, respectively. The final steps involve esterification to introduce the carboxylate groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,8-DIETHYL (2Z)-5-AMINO-7-(3-NITROPHENYL)-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The amino and nitro groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can introduce additional functional groups such as hydroxyl or carboxyl groups.

Scientific Research Applications

6,8-DIETHYL (2Z)-5-AMINO-7-(3-NITROPHENYL)-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6,8-DIETHYL (2Z)-5-AMINO-7-(3-NITROPHENYL)-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows it to engage in various interactions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-DIETHYL (2Z)-5-AMINO-7-(3-NITROPHENYL)-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
  • 6,8-DIETHYL (2Z)-5-AMINO-7-(4-NITROPHENYL)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
  • 6,8-DIETHYL (2Z)-5-AMINO-7-(2-NITROPHENYL)-2-[(2-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

Uniqueness

The uniqueness of 6,8-DIETHYL (2Z)-5-AMINO-7-(3-NITROPHENYL)-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H22N4O9S

Molecular Weight

566.5 g/mol

IUPAC Name

diethyl (2Z)-5-amino-7-(3-nitrophenyl)-2-[(3-nitrophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C26H22N4O9S/c1-3-38-25(32)20-19(15-8-6-10-17(13-15)30(36)37)21(26(33)39-4-2)24-28(22(20)27)23(31)18(40-24)12-14-7-5-9-16(11-14)29(34)35/h5-13,19H,3-4,27H2,1-2H3/b18-12-

InChI Key

NEMROETYZCNIPI-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)S/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)SC(=CC4=CC(=CC=C4)[N+](=O)[O-])C2=O)N

Origin of Product

United States

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